Triphenylmethane, 4-chloro

Description

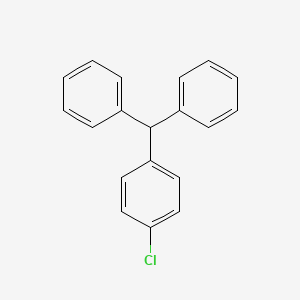

4-Chlorotriphenylmethane (CAS No. 122-630-6) is a chlorinated derivative of triphenylmethane, where a chlorine atom substitutes the para position of one phenyl ring. This compound belongs to the broader class of triphenylmethane derivatives, which are structurally defined by a central methane carbon bonded to three phenyl groups. The introduction of a 4-chloro substituent alters its chemical reactivity, biological activity, and environmental behavior compared to non-halogenated or differently substituted analogues.

Properties

Molecular Formula |

C19H15Cl |

|---|---|

Molecular Weight |

278.8 g/mol |

IUPAC Name |

1-benzhydryl-4-chlorobenzene |

InChI |

InChI=1S/C19H15Cl/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |

InChI Key |

BPKFOVGOXFAPRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro vs. 4-Fluoro Substitution

- In enzyme inhibition studies (e.g., PvdQ acylase inhibitors), replacing the 4-chloro group with 4-fluoro on phenyl rings yielded analogues with similar potency (IC50 values). For instance, the 2-trifluoromethylpyridine analogue in the 4-fluoro series (compound 4 ) showed comparable activity to its 4-chloro counterpart (compound 16 ) .

- Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance while maintaining electronic effects critical for target binding.

4-Chloro vs. 4-Methyl Substitution

- Substituting 4-chloro with a methyl group in cytotoxic derivatives (e.g., vicinal diaryl-substituted isoxazoles) enhanced potency against hepatocellular carcinoma and breast cancer cell lines (IC50 = 2.2–3.2 μM vs. reduced activity for 4-chloro analogues). The methyl group’s similar size but non-polar nature likely improves hydrophobic interactions with cellular targets .

4-Chloro vs. Larger Substituents (e.g., 4-Bromo, 4-Trifluoromethyl)

- In synthetic cathinones, larger 4-position substituents (e.g., bromo, methoxy) increased selectivity for serotonin transporters (SERT) over dopamine/norepinephrine transporters (DAT/NET), reducing abuse liability. However, 4-chloro derivatives (e.g., 4-CMC) exhibited effects similar to 4-methyl analogues (e.g., mephedrone), highlighting the balance between steric bulk and electronic properties in modulating neurotransmitter selectivity .

Chemical Reactivity and Stability

- Reactivity of Chlorine : The 4-chloro group in triphenylmethane derivatives can act as a leaving group in nucleophilic substitution reactions. For example, hydrolysis regenerates hydroxy compounds (e.g., 4-hydroxytriphenylmethane) . This contrasts with methyl or trifluoromethyl groups, which are inert under similar conditions.

- Degradation Pathways: Triphenylchloromethane (central chlorine) degrades to triphenylmethane in environmental matrices , but 4-chlorotriphenylmethane’s degradation mechanisms are less documented.

Environmental Fate and Persistence

- Biodegradation : Enzymes like triphenylmethane reductase (Tmr) catalyze the reduction of triphenylmethane dyes to leuco forms, but the impact of 4-chloro substitution on this process remains unclear .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.